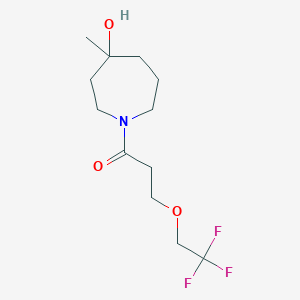
1-(4-Hydroxy-4-methylazepan-1-yl)-2-(2,2,2-trifluoroethoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-4-methylazepan-1-yl)-2-(2,2,2-trifluoroethoxy)ethanone, also known as TFEA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Mechanism of Action
The exact mechanism of action of 1-(4-Hydroxy-4-methylazepan-1-yl)-2-(2,2,2-trifluoroethoxy)ethanone is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain, including the gamma-aminobutyric acid (GABA) and dopamine systems.
Biochemical and Physiological Effects
1-(4-Hydroxy-4-methylazepan-1-yl)-2-(2,2,2-trifluoroethoxy)ethanone has been shown to increase GABA levels in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to decrease dopamine release in the brain, which may contribute to its ability to reduce drug-seeking behavior.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-Hydroxy-4-methylazepan-1-yl)-2-(2,2,2-trifluoroethoxy)ethanone in lab experiments is its relatively low toxicity compared to other compounds with similar effects. However, 1-(4-Hydroxy-4-methylazepan-1-yl)-2-(2,2,2-trifluoroethoxy)ethanone is not without limitations, as its effects may vary depending on the dose and route of administration used.
Future Directions
There are several potential future directions for research on 1-(4-Hydroxy-4-methylazepan-1-yl)-2-(2,2,2-trifluoroethoxy)ethanone. One area of interest is the development of more specific and potent 1-(4-Hydroxy-4-methylazepan-1-yl)-2-(2,2,2-trifluoroethoxy)ethanone analogs that may have improved therapeutic efficacy. Additionally, further studies are needed to better understand the mechanism of action of 1-(4-Hydroxy-4-methylazepan-1-yl)-2-(2,2,2-trifluoroethoxy)ethanone and its potential applications in the treatment of various medical conditions. Finally, research is needed to determine the safety and efficacy of 1-(4-Hydroxy-4-methylazepan-1-yl)-2-(2,2,2-trifluoroethoxy)ethanone in human clinical trials.
Synthesis Methods
1-(4-Hydroxy-4-methylazepan-1-yl)-2-(2,2,2-trifluoroethoxy)ethanone can be synthesized through a multistep process involving the reaction of 4-hydroxy-4-methylazepan-1-one with 2,2,2-trifluoroethanol in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain 1-(4-Hydroxy-4-methylazepan-1-yl)-2-(2,2,2-trifluoroethoxy)ethanone.
Scientific Research Applications
1-(4-Hydroxy-4-methylazepan-1-yl)-2-(2,2,2-trifluoroethoxy)ethanone has been studied for its potential use in the treatment of various medical conditions, including anxiety, depression, and addiction. In preclinical studies, 1-(4-Hydroxy-4-methylazepan-1-yl)-2-(2,2,2-trifluoroethoxy)ethanone has been shown to have anxiolytic and antidepressant effects, as well as the ability to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
1-(4-hydroxy-4-methylazepan-1-yl)-2-(2,2,2-trifluoroethoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO3/c1-10(17)3-2-5-15(6-4-10)9(16)7-18-8-11(12,13)14/h17H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEJBHXXJJNDEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(CC1)C(=O)COCC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-4-methylazepan-1-yl)-2-(2,2,2-trifluoroethoxy)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Hydroxyethyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]ethanol](/img/structure/B6634967.png)
![Methyl 1-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carboxylate](/img/structure/B6634968.png)

![2-[(4-Fluoro-2,6-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B6634983.png)


![4-[(2-Bromophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B6635009.png)
![n-[2-(Oxan-2-yl)ethyl]prop-2-enamide](/img/structure/B6635022.png)
![N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine](/img/structure/B6635026.png)
![3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6635028.png)



